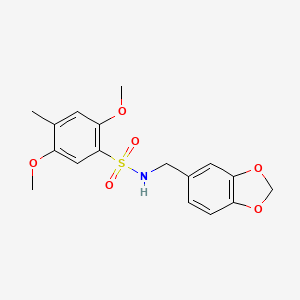![molecular formula C21H22N2OS2 B12130082 N-(3,5-dimethylphenyl)-N-(8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-yliden)amine](/img/structure/B12130082.png)
N-(3,5-dimethylphenyl)-N-(8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-yliden)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-diméthylphényl)-N-(8-méthoxy-4,4-diméthyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-yliden)amine est un composé organique complexe appartenant à la classe des dérivés de la quinoléine
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de N-(3,5-diméthylphényl)-N-(8-méthoxy-4,4-diméthyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-yliden)amine implique généralement des réactions organiques en plusieurs étapes. Les matières premières peuvent inclure la 3,5-diméthylaniline et la 8-méthoxy-4,4-diméthyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoléine. Les conditions de réaction exigent souvent l’utilisation de catalyseurs, de solvants et de paramètres de température et de pression spécifiques pour obtenir le produit souhaité.
Méthodes de production industrielle
La production industrielle de ces composés implique généralement la mise à l’échelle des méthodes de synthèse en laboratoire. Cela peut inclure l’optimisation des conditions de réaction pour des rendements plus élevés, l’utilisation de réacteurs à écoulement continu et la garantie de la pureté du produit final par des techniques de purification avancées.
Analyse Des Réactions Chimiques
Types de réactions
N-(3,5-diméthylphényl)-N-(8-méthoxy-4,4-diméthyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-yliden)amine peut subir diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut impliquer l’utilisation d’agents oxydants tels que le peroxyde d’hydrogène ou le permanganate de potassium.
Réduction : Des agents réducteurs comme le borohydrure de sodium ou l’hydrure de lithium et d’aluminium pourraient être utilisés.
Substitution : Ce composé peut participer à des réactions de substitution nucléophile ou électrophile.
Réactifs et conditions courants
Les réactifs courants comprennent les acides, les bases, les agents oxydants et les agents réducteurs. Les conditions de réaction telles que la température, le choix du solvant et la durée de la réaction sont cruciales pour la réussite de ces réactions.
Principaux produits formés
Les principaux produits formés dépendent du type de réaction. Par exemple, l’oxydation peut produire des dérivés de la quinoléine avec des groupes fonctionnels supplémentaires contenant de l’oxygène, tandis que la réduction peut conduire à des composés plus saturés.
Applications De Recherche Scientifique
Chimie
En chimie, ce composé peut être utilisé comme un bloc de construction pour synthétiser des molécules plus complexes ou comme un ligand en chimie de coordination.
Biologie
En recherche biologique, il pourrait être étudié pour son potentiel en tant qu’agent pharmaceutique, compte tenu de l’activité biologique des dérivés de la quinoléine.
Médecine
Les applications médicinales pourraient inclure son utilisation comme agent antimicrobien, antiviral ou anticancéreux, en attendant des recherches et des essais cliniques supplémentaires.
Industrie
Dans l’industrie, il pourrait être utilisé dans le développement de nouveaux matériaux, tels que les polymères ou les colorants, en raison de sa structure chimique unique.
Mécanisme D'action
Le mécanisme d’action de N-(3,5-diméthylphényl)-N-(8-méthoxy-4,4-diméthyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-yliden)amine dépendrait de son application spécifique. Par exemple, s’il est utilisé comme agent pharmaceutique, il peut interagir avec des cibles moléculaires spécifiques telles que des enzymes ou des récepteurs, modulant les voies biologiques pour exercer ses effets.
Comparaison Avec Des Composés Similaires
Composés similaires
Des composés similaires pourraient inclure d’autres dérivés de la quinoléine tels que la chloroquine, la quinine et la méfloquine, qui sont connus pour leurs propriétés antipaludiques.
Unicité
Ce qui distingue N-(3,5-diméthylphényl)-N-(8-méthoxy-4,4-diméthyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-yliden)amine, c’est sa combinaison unique de groupes fonctionnels et de caractéristiques structurelles, qui pourraient conférer des propriétés chimiques et biologiques distinctes.
Propriétés
Formule moléculaire |
C21H22N2OS2 |
|---|---|
Poids moléculaire |
382.5 g/mol |
Nom IUPAC |
N-(3,5-dimethylphenyl)-8-methoxy-4,4-dimethyl-5H-dithiolo[3,4-c]quinolin-1-imine |
InChI |
InChI=1S/C21H22N2OS2/c1-12-8-13(2)10-14(9-12)22-20-18-16-11-15(24-5)6-7-17(16)23-21(3,4)19(18)25-26-20/h6-11,23H,1-5H3 |
Clé InChI |
GDTSFTURHBQBMT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)N=C2C3=C(C(NC4=C3C=C(C=C4)OC)(C)C)SS2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(2,4-Dichlorophenyl)methylthio]-5-(3-chlorophenyl)-1,2,4-triazole-4-ylamine](/img/structure/B12130016.png)
![(2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-{[(furan-2-ylcarbonyl)oxy]imino}ethanamide](/img/structure/B12130031.png)
![N-ethyl-7-(3-hydroxypropyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12130033.png)
![(4E)-1-benzyl-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(4-ethylphenyl)pyrrolidine-2,3-dione](/img/structure/B12130035.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-fluorophenoxy)-N-[4-(propan-2-yl)benzyl]acetamide](/img/structure/B12130037.png)
![2-{[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B12130040.png)
![(5Z)-2-(3,4-dimethoxyphenyl)-5-[4-(hexyloxy)-3-methoxybenzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12130047.png)
![N-[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]-4-methylbenzenesulfonamide](/img/structure/B12130054.png)
![3-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B12130055.png)
![2-[(4,8-dimethylquinazolin-2-yl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B12130061.png)


![6-methyl-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3,5-diphenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12130089.png)
